Cas no 4920-34-7 (1,2,4-Trifluoro-3-methoxybenzene)

1,2,4-Trifluoro-3-methoxybenzene structure
4920-34-7 structure
商品名:1,2,4-Trifluoro-3-methoxybenzene
CAS番号:4920-34-7
MF:C7H5OF3
メガワット:162.1092
MDL:MFCD01631501
CID:45413
PubChem ID:2776944

1,2,4-Trifluoro-3-methoxybenzene 化学的及び物理的性質

名前と識別子

    • 1,2,4-Trifluoro-3-methoxybenzene
    • 3-Methoxy-1,2,4-trifluorobenzene
    • 2,3,6-Trifluoroanisole
    • 1-METHOXY-2,3,6-TRIFLUOROBENZENE
    • MFCD01631501
    • DTXSID30380302
    • JS-4215
    • FT-0653949
    • AM62011
    • A19876
    • FT-0609478
    • SCHEMBL1994314
    • AC-3818
    • Benzene, 1,2,4-trifluoro-3-methoxy-
    • AKOS006230580
    • 4920-34-7
    • 2-Methoxy-1,3,4-trifluorobenzene
    • DB-019691
    • G78426
    • MDL: MFCD01631501
    • インチ: InChI=1S/C7H5F3O/c1-11-7-5(9)3-2-4(8)6(7)10/h2-3H,1H3
    • InChIKey: MLDVKASVEXYFKX-UHFFFAOYSA-N
    • ほほえんだ: COC1=C(C=CC(=C1F)F)F
    • BRN: 2557137

計算された属性

  • せいみつぶんしりょう: 162.02900
  • どういたいしつりょう: 162.029
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 131
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 9.2A^2
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 2.2

じっけんとくせい

  • 色と性状: 無色液体
  • 密度みつど: 1.285
  • ふってん: 146°C
  • フラッシュポイント: 146°C
  • 屈折率: 1.445
  • PSA: 9.23000
  • LogP: 2.11250
  • ようかいせい: 自信がない

1,2,4-Trifluoro-3-methoxybenzene セキュリティ情報

  • 記号: GHS02
  • シグナルワード:Warning
  • 危害声明: H226
  • 警告文: P210,P241,P280,P303
    P361
    P353,P403
    P235,P501A
  • 危険物輸送番号:1993
  • 危険カテゴリコード: 10
  • セキュリティの説明: S16
  • 危険物標識: F
  • 危険レベル:3
  • セキュリティ用語:3
  • 包装グループ:III
  • 包装等級:III
  • リスク用語:R10

1,2,4-Trifluoro-3-methoxybenzene 税関データ

  • 税関コード:2909309090
  • 税関データ:

    中国税関コード:

    2909309090

    概要:

    2909309090他の芳香族エーテル及びそのハロゲン化誘導体/スルホン化/硝化誘導体(亜硝化誘導体を含む)。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2909309090その他の芳香族エーテル及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%

1,2,4-Trifluoro-3-methoxybenzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T55880-1g
1,2,4-Trifluoro-3-methoxybenzene
4920-34-7 97%
1g
¥258.0 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T55880-25g
1,2,4-Trifluoro-3-methoxybenzene
4920-34-7 97%
25g
¥3768.0 2023-09-06
Alichem
A015000615-500mg
2,3,6-Trifluoroanisole
4920-34-7 97%
500mg
$815.00 2023-09-01
eNovation Chemicals LLC
D757430-25g
1,2,4-Trifluoro-3-methoxybenzene
4920-34-7 97%
25g
$425 2024-06-07
Oakwood
005850-250mg
2,3,6-Trifluoroanisole
4920-34-7 95%
250mg
$30.00 2024-07-19
Fluorochem
005850-5g
2,3,6-Trifluoroanisole
4920-34-7 95%
5g
£64.00 2022-02-28
Fluorochem
005850-25g
2,3,6-Trifluoroanisole
4920-34-7 95%
25g
£256.00 2022-02-28
Aaron
AR003E09-1g
1,2,4-Trifluoro-3-methoxybenzene
4920-34-7 97%
1g
$33.00 2025-02-10
1PlusChem
1P003DRX-1g
1,2,4-Trifluoro-3-methoxybenzene
4920-34-7
1g
$64.00 2024-05-01
A2B Chem LLC
AB57021-1g
1,2,4-Trifluoro-3-methoxybenzene
4920-34-7 97
1g
$69.00 2024-04-19

1,2,4-Trifluoro-3-methoxybenzene 関連文献

1,2,4-Trifluoro-3-methoxybenzeneに関する追加情報

1,2,4-Trifluoro-3-methoxybenzene (CAS No. 4920-34-7): Properties, Applications, and Industry Insights

1,2,4-Trifluoro-3-methoxybenzene (CAS No. 4920-34-7) is a fluorinated aromatic compound with a unique molecular structure combining methoxy and trifluoro functional groups. This specialty chemical has garnered significant attention in pharmaceutical, agrochemical, and material science research due to its versatile reactivity and stability. The compound's CAS number 4920-34-7 serves as a critical identifier for researchers and suppliers in global chemical databases.

In recent years, the demand for fluorinated benzene derivatives has surged, driven by their applications in drug discovery and advanced material synthesis. Searches for terms like "1,2,4-trifluoro-3-methoxybenzene uses" or "CAS 4920-34-7 suppliers" reflect growing industrial interest. The compound's electron-withdrawing trifluoro groups enhance its utility as a building block in cross-coupling reactions, a topic frequently explored in organic chemistry forums and AI-driven research tools.

From a synthetic perspective, 4920-34-7 exhibits remarkable thermal stability and solubility in organic solvents, making it ideal for high-temperature reactions and catalysis. Laboratories often query "synthesis of 1,2,4-trifluoro-3-methoxybenzene" or "NMR data for CAS 4920-34-7", highlighting its technical relevance. The methoxy group further allows selective functionalization, a feature leveraged in designing bioactive molecules and liquid crystals for display technologies.

Environmental and regulatory trends also shape discussions around fluorinated compounds. While 4920-34-7 is not classified as hazardous under major regulatory frameworks, researchers increasingly seek "green chemistry alternatives for fluorinated aromatics" or "biodegradability of 1,2,4-trifluoro-3-methoxybenzene". This aligns with broader industry shifts toward sustainable chemical manufacturing.

In material science, CAS 4920-34-7 contributes to polymeric coatings and electronic materials due to its low polarizability and chemical resistance. Startups exploring flexible electronics often investigate "fluorinated benzene in OLEDs" or "thermal properties of 1,2,4-trifluoro-3-methoxybenzene", underscoring its cross-disciplinary value.

Analytical challenges associated with 4920-34-7, such as chromatographic separation or mass spectrometry detection, are frequently addressed in scientific literature. Queries like "HPLC method for CAS 4920-34-7 analysis" or "GC-MS fragmentation pattern of 1,2,4-trifluoro-3-methoxybenzene" indicate robust academic engagement with this compound.

Supply chain dynamics further influence its market presence. With major producers located in Asia and Europe, searches for "1,2,4-trifluoro-3-methoxybenzene price trends" or "CAS 4920-34-7 shipping regulations" reflect procurement considerations. The compound's high purity grades (≥98%) are essential for sensitive applications like pharmaceutical intermediates.

Future research may explore catalytic fluorination methods to optimize the production of 4920-34-7, reducing energy consumption. As AI-assisted molecular design grows, computational studies on "1,2,4-trifluoro-3-methoxybenzene docking simulations" could unlock new applications in medicinal chemistry.

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Amadis Chemical Company Limited
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